An In-depth Technical Guide to 4-Fluorobenzoyl Chloride: Chemical Properties and Reactivity
An In-depth Technical Guide to 4-Fluorobenzoyl Chloride: Chemical Properties and Reactivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, reactivity, and applications of 4-fluorobenzoyl chloride. This versatile reagent is a cornerstone in modern organic synthesis, particularly in the development of pharmaceuticals and advanced materials, where the introduction of a fluorinated moiety can significantly modulate molecular properties.
Chemical and Physical Properties
4-Fluorobenzoyl chloride is a colorless to light yellow liquid with a pungent odor.[1][2] It is a combustible liquid and is corrosive, causing severe skin burns and eye damage.[3][4] Key physical and chemical identifiers are summarized in the table below for easy reference.
| Property | Value | Source |
| CAS Number | 403-43-0 | [2][5][6][7] |
| Molecular Formula | C₇H₄ClFO | [2][5][6][7][8] |
| Molecular Weight | 158.56 g/mol | [2][5][7][9][10] |
| Appearance | Colorless to light yellow/orange clear liquid | [1][5] |
| Melting Point | 9 to 12 °C (48.2 to 53.6 °F) | [3][5][11] |
| Boiling Point | 193 °C (379.4 °F) at 760 mmHg; 82 °C (179.6 °F) at 20 mmHg | [3][5] |
| Density | ~1.342 g/mL at 25 °C | [9][11][12] |
| Refractive Index (n20/D) | ~1.532 | [5] |
| Flash Point | 82 °C (179.6 °F) - closed cup | [9][11] |
| InChI Key | CZKLEJHVLCMVQR-UHFFFAOYSA-N | [2][6][9] |
| SMILES | FC1=CC=C(C=C1)C(Cl)=O | [2][6][9] |
Spectral Data
Spectroscopic data is crucial for the identification and characterization of 4-fluorobenzoyl chloride. Key spectral information is provided below.
| Spectrum Type | Data Highlights |
| ¹H NMR | In CDCl₃, characteristic peaks are observed around δ 8.13-8.15 ppm (doublet of doublets, 2H) and δ 7.17-7.19 ppm (triplet, 2H), corresponding to the aromatic protons.[13] |
| ¹³C NMR | Spectral data available. |
| IR Spectroscopy | Conforms to structure.[6] A strong carbonyl (C=O) stretching band is expected around 1770 cm⁻¹. |
| Mass Spectrometry | Molecular ion peak (M+) at m/z 158.[10] |
Chemical Reactivity and Applications
4-Fluorobenzoyl chloride is a highly versatile acylating agent, primarily utilized to introduce the 4-fluorobenzoyl group into various molecules.[1] Its reactivity is dominated by the electrophilic nature of the carbonyl carbon, making it susceptible to attack by a wide range of nucleophiles. The presence of the fluorine atom enhances the compound's lipophilicity and can improve the metabolic stability and binding affinity of resulting pharmaceutical compounds.[5][14]
Key Reactions:
-
Acylation of Alcohols and Amines: It readily reacts with alcohols and amines to form the corresponding esters and amides. These reactions are fundamental in the synthesis of active pharmaceutical ingredients (APIs).[5]
-
Friedel-Crafts Acylation: In the presence of a Lewis acid catalyst (e.g., AlCl₃), 4-fluorobenzoyl chloride undergoes Friedel-Crafts acylation with aromatic compounds to produce aryl ketones. This is a key step in synthesizing polyetheretherketones (PEEK) and other high-performance polymers.[6][11]
-
Synthesis of Heterocycles: It serves as a precursor for various heterocyclic compounds, including the synthesis of antiepileptic 1-aryl-3,5-dihydro-4H-2,3-benzodiazepin-4-ones.
The general reactivity of 4-fluorobenzoyl chloride with common nucleophiles is illustrated below.
The mechanism for the Friedel-Crafts acylation, a cornerstone reaction for this compound, involves the formation of a highly electrophilic acylium ion.
Experimental Protocols
Detailed experimental procedures are critical for reproducible results. Below is a representative protocol for a Friedel-Crafts acylation reaction.
Synthesis of (4-Fluorophenyl)(phenyl)methanone
Materials:
-
4-Fluorobenzoyl chloride
-
Benzene (B151609) (or other arene)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Hydrochloric acid (HCl), dilute aqueous solution
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask, addition funnel, condenser, magnetic stirrer
Procedure:
-
Setup: Assemble a dry round-bottom flask equipped with a magnetic stirrer, an addition funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Charging: To the flask, add anhydrous aluminum chloride (1.1 eq) and anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath.
-
Addition of Reactants: Dissolve 4-fluorobenzoyl chloride (1.0 eq) and benzene (1.0 eq) in anhydrous dichloromethane and add this solution to the addition funnel.
-
Reaction: Add the solution from the funnel dropwise to the stirred AlCl₃ suspension at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates completion.
-
Workup: Carefully quench the reaction by slowly pouring the mixture over crushed ice and dilute HCl. This will hydrolyze the aluminum salts.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and finally, brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization or column chromatography to yield the pure aryl ketone.
A generalized workflow for conducting such a reaction is depicted below.
Safety and Handling
4-Fluorobenzoyl chloride is a corrosive and moisture-sensitive substance that requires careful handling.[8][11]
-
Personal Protective Equipment (PPE): Always use in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a face shield, and chemical-resistant gloves.[3][8]
-
Storage: Store in a cool, dry place away from heat and sources of ignition.[8] Keep containers tightly closed under an inert atmosphere (e.g., nitrogen) to prevent reaction with moisture.[3] It is incompatible with water, strong bases, strong acids, and alcohols.[3]
-
Spill & Disposal: In case of a spill, absorb with an inert material and dispose of as hazardous waste. Do not use water for cleanup.[3]
This compound is classified as a dangerous good for transport.[7] Thermal decomposition can release hazardous gases such as carbon monoxide, carbon dioxide, hydrogen fluoride, and hydrogen chloride gas.[3]
References
- 1. 4-Fluorobenzoyl chloride Online | 4-Fluorobenzoyl chloride Manufacturer and Suppliers [scimplify.com]
- 2. 4-Fluorobenzoyl chloride | C7H4ClFO | CID 67879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Alcool de 4-chlorure de fluorobenzoyle, 98 %, Thermo Scientific Chemicals 500 g | Buy Online [thermofisher.com]
- 7. scbt.com [scbt.com]
- 8. 4-Fluorobenzoyl Chloride [anshulchemicals.com]
- 9. 4-Fluorobenzoyl chloride 98 403-43-0 [sigmaaldrich.com]
- 10. Benzoyl chloride, 4-fluoro- [webbook.nist.gov]
- 11. 4-Fluorobenzoyl chloride | 403-43-0 [chemicalbook.com]
- 12. 4-Fluorobenzoyl chloride, 98% 403-43-0 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]
- 13. 4-Fluorobenzoyl chloride(403-43-0) 1H NMR [m.chemicalbook.com]
- 14. nbinno.com [nbinno.com]
